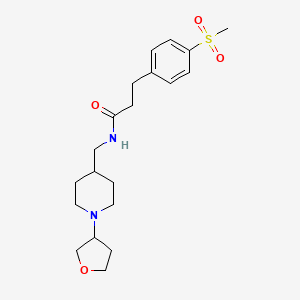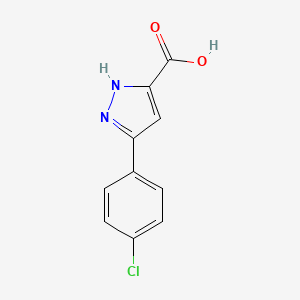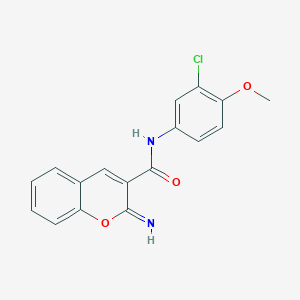![molecular formula C7H9FO B2354364 6-Fluorospiro[3.3]heptan-2-one CAS No. 2567503-97-1](/img/structure/B2354364.png)
6-Fluorospiro[3.3]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorospiro[3.3]heptan-2-one is a chemical compound with the molecular formula C7H9FO . It has a molecular weight of 128.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9FO/c8-5-1-7(2-5)3-6(9)4-7/h5H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Properties:
- Spirocyclic compounds like 2,6-dithiaspiro[3.3]heptane and 2,6-diselenaspiro[3.3]heptane have been synthesized and characterized. They are used as "rigid-rod" ligands in coordination reactions with transition metal complexes, demonstrating their potential in developing new materials and catalysts (Petrukhina et al., 2005).
Drug Discovery and Medicinal Chemistry:
- Spirocyclic scaffolds based on spiro[3.3]heptane, such as 1,6-diamines, have been synthesized and analyzed. Their structural similarity to cyclohexane scaffolds makes them useful as building blocks in drug discovery, particularly for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds (Chernykh et al., 2015).
Materials Science and Polymer Chemistry:
- A study on spiro[3.3]heptane-based hole-transporting materials for perovskite solar cells demonstrated the utility of these compounds in enhancing the efficiency of solar cells. The facile synthesis and application in thin-film organic-inorganic perovskite solar cells highlight the material's potential in renewable energy technologies (Li et al., 2017).
Synthesis and Structural Analysis:
- Research on the synthesis of fluorinated building blocks based on the spiro[3.3]heptane motif revealed the successful synthesis of non-flattened amino group-containing building blocks. These compounds are of interest in medicinal chemistry due to their three-dimensional shape and pattern of fluorine substitution (Chernykh et al., 2016).
Optical and Chiral Properties:
- Studies have focused on designing axially chiral molecules using spiro[3.3]heptane derivatives, such as 2,6-diphosphaspiro[3.3]heptane. These compounds exhibit conformational rigidity and axial chirality, which can be useful in understanding molecular interactions and developing chiral materials (Naruse et al., 2013).
Conformational Studies in Organic Synthesis:
- The synthesis of azaspiro[3.3]heptane-derived amino acids demonstrates the versatility of spirocyclic compounds in mimicking bioactive molecules in constrained conformations. This is valuable in biochemistry and drug design for systematically exploring biologically active compounds (Radchenko et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
6-fluorospiro[3.3]heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO/c8-5-1-7(2-5)3-6(9)4-7/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVWJDLQGMMPTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2354283.png)




![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2354288.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B2354291.png)
![2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354296.png)
![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2354298.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2354299.png)

![Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2354303.png)

